9,11-Anhydro Fusidic Acid
CAS No.: 74048-41-2
Cat. No.: VC0140060
Molecular Formula: C₃₁H₄₆O₅
Molecular Weight: 498.69
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 74048-41-2 | 
|---|---|
| Molecular Formula | C₃₁H₄₆O₅ | 
| Molecular Weight | 498.69 | 
| IUPAC Name | (2Z)-2-[(3R,4S,5S,8R,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid | 
| Standard InChI | InChI=1S/C31H46O5/c1-18(2)9-8-10-21(28(34)35)27-23-11-12-26-29(5)15-14-24(33)19(3)22(29)13-16-30(26,6)31(23,7)17-25(27)36-20(4)32/h9,12,19,22-25,33H,8,10-11,13-17H2,1-7H3,(H,34,35)/b27-21-/t19-,22-,23-,24+,25-,29-,30-,31-/m0/s1 | 
| SMILES | CC1C2CCC3(C(=CCC4C3(CC(C4=C(CCC=C(C)C)C(=O)O)OC(=O)C)C)C2(CCC1O)C)C | 
Introduction
Chemical Identity and Structure
Molecular Characteristics
9,11-Anhydro Fusidic Acid is identified by the molecular formula C31H46O5 and has a molecular weight of 498.7 g/mol . Its Chemical Abstracts Service (CAS) registry number is 74048-41-2, providing a unique identifier for this specific chemical entity . The compound is formally known as (2Z)-2-[(3R,4S,5S,8R,10S,13R,14S,16S)-16-acetyloxy-3-hydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,12,13,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-6-methylhept-5-enoic acid, according to IUPAC nomenclature standards .
Structural Features
The compound possesses a tetracyclic triterpene structure derived from its parent compound, fusidic acid. The key structural modification that distinguishes 9,11-Anhydro Fusidic Acid is the dehydration between positions 9 and 11 of the steroid nucleus, forming an anhydro bridge that alters the three-dimensional configuration of the molecule . This modification is reflected in its alternative name: (8alpha,13alpha,14beta,17Z)-16beta-Acetoxy-3alpha-hydroxy-9,11-didehydro-29-nor-5alpha-dammara-17(20),24-dien-21-oic acid .
Structural Comparison with Fusidic Acid
| Feature | Fusidic Acid | 9,11-Anhydro Fusidic Acid | 
|---|---|---|
| Molecular Formula | C31H48O6 | C31H46O5 | 
| Molecular Weight | 516.7 g/mol | 498.7 g/mol | 
| Hydroxyl Groups | Positions 3, 11, 16 | Positions 3, 16 | 
| Double Bonds | Positions 17(20), 24 | Positions 9(11), 17(20), 24 | 
| Acetoxy Group | Position 16 | Position 16 | 
Derivation and Relationship to Fusidic Acid
Biosynthetic Origin
9,11-Anhydro Fusidic Acid is a derivative of fusidic acid, which is naturally produced by the fungus Fusidium coccineum . While fusidic acid is directly isolated from this fungal source, the 9,11-anhydro derivative typically requires synthetic modification of the parent compound . The natural tetracyclic triterpene structure of both compounds reflects their biological origins in fungal secondary metabolism.
Chemical Derivation
The dehydration process that creates the anhydro bridge between positions 9 and 11 represents a significant chemical modification that alters both the physical properties and potential biological activities of the compound. This transformation reduces the molecular weight by approximately 18 units (equivalent to one water molecule) compared to fusidic acid .
Mechanism of Action
Molecular Target
Like its parent compound, 9,11-Anhydro Fusidic Acid primarily targets bacterial protein synthesis machinery, specifically elongation factor G (EF-G). This bacterial translation factor plays a crucial role in the translocation phase of protein synthesis, making it an essential target for antibacterial agents. The structural modifications of 9,11-Anhydro Fusidic Acid may influence its binding affinity and specificity for this target.
Inhibition of Protein Synthesis
The compound exerts its antibacterial effect by interfering with bacterial protein synthesis. Upon binding to EF-G after GTP hydrolysis has occurred, the compound prevents the dissociation of the EF-G-GDP complex from the ribosome. This effectively halts the translocation process, inhibiting further protein synthesis and ultimately leading to bacterial growth inhibition or death.
Selectivity Profile
A notable characteristic of fusidic acid derivatives, including 9,11-Anhydro Fusidic Acid, is their selective toxicity toward bacterial cells. This selectivity stems from structural differences between bacterial EF-G and its eukaryotic counterpart (eEF2), allowing for therapeutic applications with minimal host toxicity.
Pharmacological Properties
Pharmacokinetic Considerations
While specific pharmacokinetic data for 9,11-Anhydro Fusidic Acid is limited, insights can be drawn from the parent compound. Fusidic acid demonstrates approximately 91% oral bioavailability and exhibits high protein binding (97-99%). The structural modifications in 9,11-Anhydro Fusidic Acid may alter these properties, potentially affecting:
- 
Distribution volume
 - 
Plasma protein binding
 - 
Tissue penetration
 - 
Metabolic pathways
 - 
Elimination half-life
 
These pharmacokinetic differences could translate to distinct therapeutic applications or administration protocols for 9,11-Anhydro Fusidic Acid compared to fusidic acid.
Chemical Reactions and Synthesis
Synthetic Approaches
The synthesis of 9,11-Anhydro Fusidic Acid typically involves dehydration of fusidic acid between positions 9 and 11. This transformation can be achieved through various chemical approaches, including:
- 
Acid-catalyzed dehydration
 - 
Use of dehydrating agents such as phosphorus oxychloride or thionyl chloride
 - 
Carboxylation followed by dehydration reactions
 
The specific reaction conditions must be carefully controlled to ensure selectivity for the desired transformation while preserving other functional groups within the molecule.
Chemical Reactivity
9,11-Anhydro Fusidic Acid, like its parent compound, contains several reactive functional groups that enable various chemical transformations:
- 
The carboxylic acid group at C-21 can undergo esterification, amidation, and other acyl transfer reactions
 - 
The acetoxy group at C-16 can be hydrolyzed or transesterified
 - 
The hydroxyl group at C-3 can be oxidized, esterified, or converted to other functional groups
 - 
The newly formed C9-C11 double bond introduces potential sites for addition reactions
 
These reactive sites make 9,11-Anhydro Fusidic Acid a valuable intermediate for the synthesis of other fusidic acid derivatives with potentially enhanced pharmacological properties.
Scientific Research Applications
Structure-Activity Relationship Studies
9,11-Anhydro Fusidic Acid serves as an important compound in structure-activity relationship (SAR) studies of fusidic acid derivatives. By comparing the biological activities of fusidic acid and its derivatives with specific structural modifications, researchers can identify:
- 
Essential structural elements for antibacterial activity
 - 
Molecular features that influence binding to EF-G
 - 
Structural modifications that may enhance potency or reduce resistance development
 - 
Features that affect pharmacokinetic properties
 
These SAR insights are valuable for the rational design of new antibacterial agents based on the fusidic acid scaffold.
Resistance Studies
The structural modification in 9,11-Anhydro Fusidic Acid potentially affects its susceptibility to resistance mechanisms that affect fusidic acid. Common resistance mechanisms include:
- 
Mutations in the fusA gene (encoding EF-G)
 - 
Expression of fusidic acid resistance proteins (FusB, FusC, FusD)
 - 
Alterations in membrane permeability or efflux systems
 
Comparative studies of resistance profiles between fusidic acid and 9,11-Anhydro Fusidic Acid could provide insights into strategies for overcoming antibacterial resistance.
Comparison with Similar Compounds
Structural Analogs
Several structural analogs of 9,11-Anhydro Fusidic Acid have been described in the literature, each with distinct modifications and potential applications:
Table 3: Comparison of 9,11-Anhydro Fusidic Acid with Related Compounds
| Compound | Key Structural Differences | Potential Advantages | 
|---|---|---|
| Fusidic Acid | Contains 11-hydroxyl group | Established clinical use, well-characterized | 
| C-21 Amide Derivatives | Carboxylic acid replaced with amide | Potentially improved pharmacokinetics | 
| 3-Keto Derivatives | Oxidation of 3-hydroxyl to ketone | Modified polarity and binding properties | 
| Protostane Triterpenes | Different core skeletal arrangement | Diverse biological activities | 
Comparative Advantages
The anhydro bridge in 9,11-Anhydro Fusidic Acid introduces several potential advantages compared to fusidic acid:
- 
Increased lipophilicity, potentially enhancing membrane penetration
 - 
Altered three-dimensional structure, potentially affecting binding to EF-G
 - 
Modified metabolic profile, potentially affecting pharmacokinetics
 - 
Reduced hydrogen bonding capacity, potentially affecting solubility and distribution
 
These structural distinctions may translate to unique applications or advantages in specific therapeutic contexts .
Challenges and Future Research Directions
Current Limitations
Despite its potential, several challenges remain in the development and application of 9,11-Anhydro Fusidic Acid:
- 
Limited clinical data compared to the well-established fusidic acid
 - 
Potential for cross-resistance with fusidic acid
 - 
Manufacturing and stability considerations
 - 
Incomplete characterization of pharmacokinetic properties
 
Future Research Opportunities
Continued research on 9,11-Anhydro Fusidic Acid may focus on:
- 
Detailed structural biology studies of its interaction with EF-G
 - 
Development of novel synthetic routes for more efficient production
 - 
Exploration of combination therapies to enhance efficacy and reduce resistance
 - 
Investigation of non-antibacterial applications, given the diverse biological activities of fusidic acid derivatives
 - 
Formulation technologies to optimize delivery and bioavailability
 
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume